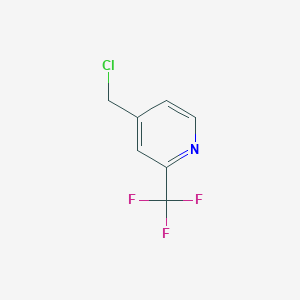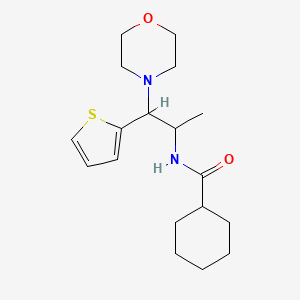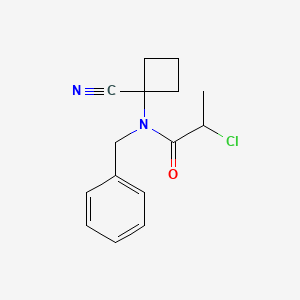![molecular formula C14H9ClN2O3 B2624403 6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954263-02-6](/img/structure/B2624403.png)
6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (hereafter referred to as 6-CMP) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. 6-CMP is a member of the oxazole class of heterocyclic compounds, which are known for their diverse range of chemical and biological properties.
科学研究应用
6-CMP has been used in a variety of scientific research applications, including drug design, protein-protein interactions, and enzyme inhibition. It has also been used in the study of molecular mechanisms, such as the inhibition of the enzyme cytochrome P450. In addition, 6-CMP has been used in the study of cancer, as it has been shown to inhibit the growth of certain tumor cells.
作用机制
Target of Action
Oxazole derivatives have been found to interact with a wide range of biological targets. They are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry
Mode of Action
The mode of action of oxazole derivatives can vary greatly depending on their specific structure and the biological target they interact with . For “6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid”, specific studies would be needed to determine its mode of action.
Biochemical Pathways
Oxazole derivatives can affect a variety of biochemical pathways due to their wide spectrum of biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole derivatives can vary greatly depending on their specific structure
Result of Action
The molecular and cellular effects of oxazole derivatives can vary greatly depending on their specific structure and the biological target they interact with
Action Environment
The action, efficacy, and stability of oxazole derivatives can be influenced by a variety of environmental factors
实验室实验的优点和局限性
One of the main advantages of using 6-CMP in lab experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, it is important to note that 6-CMP is a relatively small molecule and is not as potent as some other compounds, which may limit its usefulness in certain applications.
未来方向
The potential applications of 6-CMP are vast and there are many possible future directions for research. One potential direction is to further explore its potential as an inhibitor of cytochrome P450. Additionally, further research into its effects on protein-protein interactions and its effects on gene expression could provide insight into its potential as a therapeutic agent. Additionally, further research into its potential as an inhibitor of tumor cell growth could lead to new treatments for cancer. Finally, further research into its potential as an enzyme inhibitor could lead to the development of new drugs.
合成方法
6-CMP can be synthesized through the reaction of 3-methyl-2-chlorophenol and 5-bromo-2-methyl-1,2-oxazole. This reaction is catalyzed by an acid, such as hydrochloric acid, and is typically conducted at room temperature. The product is isolated using column chromatography and is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
属性
IUPAC Name |
6-(2-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-9(14(18)19)6-11(16-13(12)20-17-7)8-4-2-3-5-10(8)15/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYKXDMMRJUXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2624322.png)

![1-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2624324.png)

![4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2624327.png)
![4-fluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(4-phenoxyphenyl)benzamide](/img/structure/B2624329.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide](/img/structure/B2624333.png)
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2624335.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2624336.png)

![N-(3-acetylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2624338.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2624342.png)
